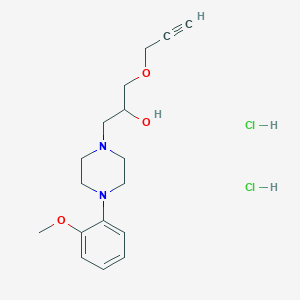
1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(prop-2-yn-1-yloxy)propan-2-ol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(prop-2-yn-1-yloxy)propan-2-ol dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine ring, a methoxyphenyl group, and a prop-2-yn-1-yloxy group, making it a versatile molecule for research and development.
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 2-methoxyphenylpiperazine with prop-2-yn-1-ol under specific reaction conditions. The reaction typically requires a catalyst, such as a palladium or copper-based catalyst, and may be carried out in an organic solvent like dichloromethane or toluene. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to increase yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
化学反応の分析
Types of Reactions: 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(prop-2-yn-1-yloxy)propan-2-ol dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based oxidants.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further modified or used in various applications.
科学的研究の応用
This compound has several scientific research applications across different fields:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may serve as a ligand for various receptors, making it useful in studying receptor-ligand interactions and signaling pathways.
Medicine: Potential therapeutic applications include the development of new drugs for treating conditions such as hypertension, depression, and anxiety.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(prop-2-yn-1-yloxy)propan-2-ol dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an agonist or antagonist for certain receptors, modulating their activity and leading to physiological responses. The exact mechanism can vary depending on the specific application and target.
類似化合物との比較
Urapidil: Another compound with a similar piperazine ring structure, used as an antihypertensive agent.
1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol:
Uniqueness: 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(prop-2-yn-1-yloxy)propan-2-ol dihydrochloride is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its ability to interact with various receptors and pathways makes it a valuable compound for research and development.
特性
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-prop-2-ynoxypropan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3.2ClH/c1-3-12-22-14-15(20)13-18-8-10-19(11-9-18)16-6-4-5-7-17(16)21-2;;/h1,4-7,15,20H,8-14H2,2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDLWRFXSZMTEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COCC#C)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
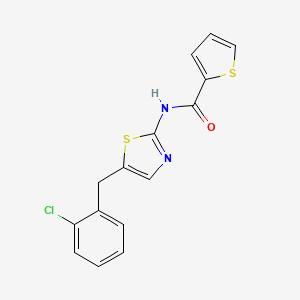
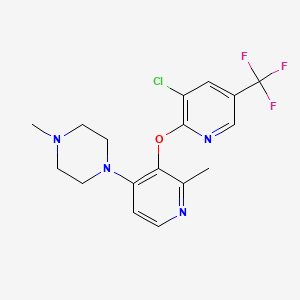
![1'-(4-methylthiophene-2-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one](/img/structure/B2867811.png)


![2-{[2-(2-{[(4-fluorophenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxyphenyl)butanamide](/img/structure/B2867817.png)
![N-(4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2867820.png)
![Ethyl 2-isopropyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2867823.png)
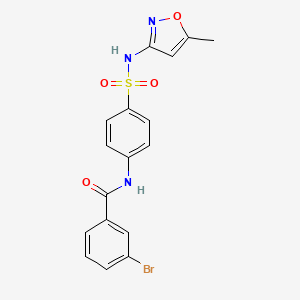
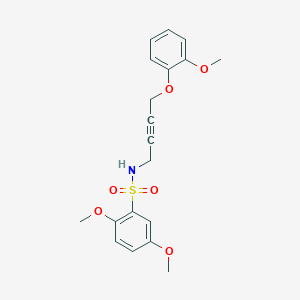
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B2867828.png)
![8-[4-(trifluoromethyl)benzenesulfonyl]-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B2867829.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2867830.png)
![6-{4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine](/img/structure/B2867831.png)
